![molecular formula C15H17NO2 B2356107 1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 923769-57-7](/img/structure/B2356107.png)
1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
1-(3,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, commonly known as DMPP, is an organic compound belonging to the class of compounds known as carboxylic acids. It is a colorless solid with a molecular weight of 208.26 g/mol and a melting point of 68-71°C. DMPP is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a substrate in enzymatic studies. In addition, DMPP has been found to possess a wide range of biochemical and physiological effects, making it an attractive target for further research.
Scientific Research Applications
Structure and Molecular Interactions
Structural Analysis : The structural properties of related compounds, such as [(ppyEt)Re(CO)3Br], derived from pyrroline-pyrazolyl-pyridazine and incorporating elements like pyrrole, have been extensively studied. These studies often focus on the molecular structure, revealing intricate details like non-regular octahedrons around metal centers and intramolecular hydrogen bonds (Saldías et al., 2020).
Spectral Analysis : Research has been conducted on the synthesis and spectral analyses of derivatives, such as ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate. These studies often include vibrational analysis and electron density calculations, providing insights into the molecular behavior of these compounds (Singh et al., 2013).
Applications in Material Science
- Luminescent Materials : Aryl-substituted pyrrole derivatives have been found to exhibit controlled fluorescence in the solid state, making them potential candidates for use in temperature monitoring devices and other luminescent applications. The properties such as fluorescence intensity and thermal responsiveness of these compounds are key areas of research (Han et al., 2013).
Chemical Synthesis and Reactions
Synthesis of Novel Compounds : Research into the synthesis of novel derivatives, such as (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate, is a common theme. These studies often focus on the chemical reactions and conditions necessary to create these compounds, providing a foundation for further exploration of their properties and applications (Hublikar et al., 2019).
Cyclizations and Molecular Transformations : The study of molecular transformations, such as the synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines, sheds light on the versatility and reactivity of pyrrole derivatives. These insights are crucial for understanding how these compounds can be manipulated for various scientific applications (Vaickelionienė et al., 2005).
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
Similar compounds have been mentioned in the context of protodeboronation reactions , which could potentially influence the bioavailability of the compound.
Result of Action
The suzuki–miyaura coupling reaction, which this compound might be involved in, results in the formation of a new carbon–carbon bond .
Action Environment
It’s worth noting that the success of suzuki–miyaura coupling reactions, which this compound might be involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
1-(3,5-dimethylphenyl)-2,5-dimethylpyrrole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-9-5-10(2)7-13(6-9)16-11(3)8-14(12(16)4)15(17)18/h5-8H,1-4H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQKYHJWPFGROI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=CC(=C2C)C(=O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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